molecular formula C8H12O2 B14521538 3-Ethenyl-3,5-dimethyloxolan-2-one CAS No. 62668-26-2

3-Ethenyl-3,5-dimethyloxolan-2-one

Cat. No.: B14521538
CAS No.: 62668-26-2
M. Wt: 140.18 g/mol
InChI Key: DUIIRRIBWWSLFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethenyl-3,5-dimethyloxolan-2-one is an organic compound with the molecular formula C7H10O2 It is a lactone, a cyclic ester, characterized by a five-membered ring structure with an ethenyl group and two methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethenyl-3,5-dimethyloxolan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,5-dimethyl-4-hydroxy-2-pentenoic acid with an acid catalyst can lead to the formation of the desired lactone.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity starting materials and optimized reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-3,5-dimethyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone to its corresponding alcohol.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-Ethenyl-3,5-dimethyloxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in drug discovery.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-ethenyl-3,5-dimethyloxolan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the ethenyl group and the lactone ring, which can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyloxolan-2-one: A similar lactone with two methyl groups but lacking the ethenyl group.

    5-Ethenyl-5-methyloxolan-2-one: Another lactone with an ethenyl group but different methyl group positioning.

Uniqueness

3-Ethenyl-3,5-dimethyloxolan-2-one is unique due to the presence of both the ethenyl group and the specific positioning of the methyl groups. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

62668-26-2

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-ethenyl-3,5-dimethyloxolan-2-one

InChI

InChI=1S/C8H12O2/c1-4-8(3)5-6(2)10-7(8)9/h4,6H,1,5H2,2-3H3

InChI Key

DUIIRRIBWWSLFV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)O1)(C)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.